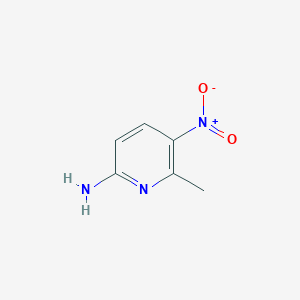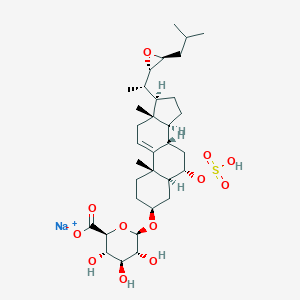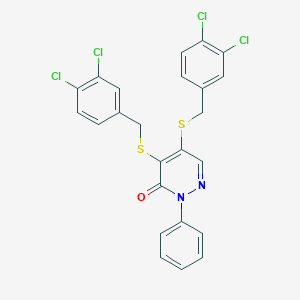
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as DBTP, is a heterocyclic organic compound that has been the subject of a significant amount of scientific research in recent years. This compound has been found to have a range of interesting properties, including its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain types of bacteria. In
Aplicaciones Científicas De Investigación
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been the subject of a significant amount of scientific research in recent years, with a particular focus on its potential as an anti-cancer agent. Studies have shown that 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition to its anti-cancer properties, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. In addition to its potential as an anti-cancer agent, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can have a range of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its ability to inhibit the growth of certain types of bacteria. In addition to its anti-cancer and antibacterial properties, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been found to have antioxidant properties, which may be beneficial for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone for lab experiments is its ability to inhibit the growth of cancer cells and certain types of bacteria, making it a potentially valuable tool for researchers studying these areas. However, there are also some limitations to using 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone in lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential areas for future research on 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, including its potential as a treatment for cancer and other diseases, its antibacterial and antifungal properties, and its antioxidant properties. In addition, further studies are needed to fully understand the mechanism of action of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone and to determine its potential toxicity and side effects.
Conclusion
In conclusion, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a heterocyclic organic compound that has been the subject of a significant amount of scientific research in recent years. This compound has been found to have a range of interesting properties, including its potential as an anti-cancer agent and its ability to inhibit the growth of certain types of bacteria. While there are still many unanswered questions about 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, its potential as a valuable tool for scientific research is clear, and further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a complex process that involves several steps. One of the most common methods for synthesizing 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to produce 3,4-dichlorobenzylthiol. This intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a catalyst to produce 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone.
Propiedades
Número CAS |
5273-38-1 |
|---|---|
Nombre del producto |
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
Fórmula molecular |
C24H16Cl4N2OS2 |
Peso molecular |
554.3 g/mol |
Nombre IUPAC |
4,5-bis[(3,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H16Cl4N2OS2/c25-18-8-6-15(10-20(18)27)13-32-22-12-29-30(17-4-2-1-3-5-17)24(31)23(22)33-14-16-7-9-19(26)21(28)11-16/h1-12H,13-14H2 |
Clave InChI |
ODMWXSQRQPQACK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl |
Otros números CAS |
5273-38-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
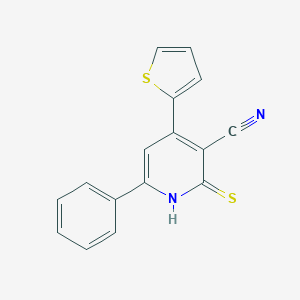
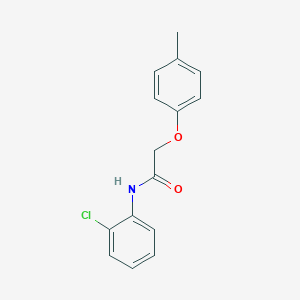
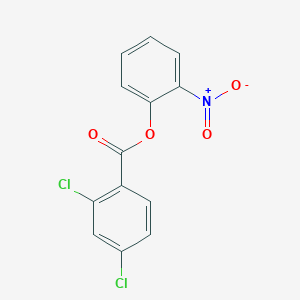
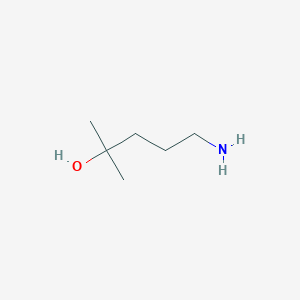
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
